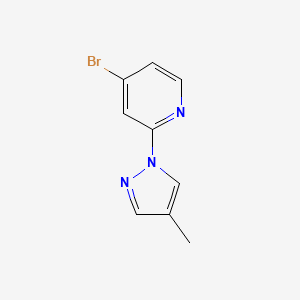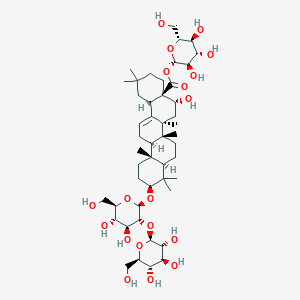
Eclalbasaponin III
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Eclalbasaponin III is a triterpene glycoside compound derived from the plant Eclipta alba. It belongs to the class of oleanane-type triterpenoids and is known for its diverse biological activities. The molecular formula of this compound is C48H78O19, and it has a molecular weight of 958.513 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Eclalbasaponin III is typically isolated from the aerial parts of Eclipta alba. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using techniques like high-performance liquid chromatography (HPLC) . The compound can also be synthesized through glycosylation reactions involving echinocystic acid as the aglycone and glucose derivatives as glycosyl donors .
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction and purification from natural sources. Large-scale cultivation of Eclipta alba and optimization of extraction and purification processes are essential for efficient production .
Chemical Reactions Analysis
Types of Reactions
Eclalbasaponin III undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the glycosidic bonds or the aglycone structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acetic anhydride and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various glycoside derivatives and modified triterpenoids with altered biological activities .
Scientific Research Applications
Eclalbasaponin III has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpene glycosides and their chemical properties.
Mechanism of Action
Eclalbasaponin III exerts its effects through various mechanisms:
Antibacterial Activity: It disrupts the bacterial cell membrane, leading to the loss of cell viability.
Cytotoxicity: The compound induces apoptosis in cancer cells by targeting specific molecular pathways and proteins involved in cell survival.
Comparison with Similar Compounds
Similar Compounds
- Eclalbasaponin I
- Eclalbasaponin II
- Eclalbasaponin IV
- Eclalbasaponin VI
- Ecliptasaponin A
- Ecliptasaponin D
Uniqueness
Eclalbasaponin III is unique due to its specific glycosylation pattern and the presence of echinocystic acid as the aglycone. This unique structure contributes to its distinct biological activities, such as its potent antibacterial and cytotoxic effects .
Properties
CAS No. |
158511-60-5 |
|---|---|
Molecular Formula |
C48H78O19 |
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-43(2)14-15-48(42(61)67-40-37(60)34(57)31(54)24(19-50)63-40)22(16-43)21-8-9-27-45(5)12-11-29(44(3,4)26(45)10-13-46(27,6)47(21,7)17-28(48)52)65-41-38(35(58)32(55)25(20-51)64-41)66-39-36(59)33(56)30(53)23(18-49)62-39/h8,22-41,49-60H,9-20H2,1-7H3/t22-,23+,24+,25+,26-,27+,28+,29-,30+,31+,32+,33-,34-,35-,36+,37+,38+,39-,40-,41-,45-,46+,47+,48+/m0/s1 |
InChI Key |
VDLZBNZYXLJBRB-XMJBUMATSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


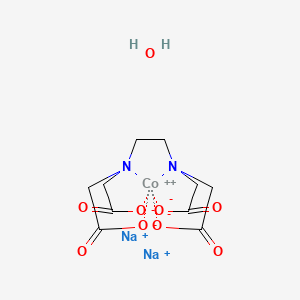
![3-(3-(9H-Carbazol-9-yl)phenyl)benzo[4,5]thieno[2,3-b]pyridine](/img/structure/B12302368.png)
![8,16-Bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol](/img/structure/B12302375.png)
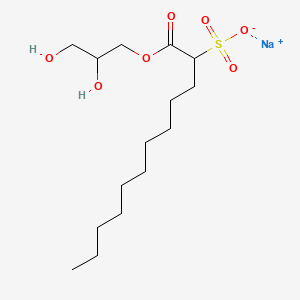

![Tert-butyl 4-{[(1S)-1-{[(4-methoxyphenyl)methyl]carbamoyl}-2-phenylethyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B12302399.png)

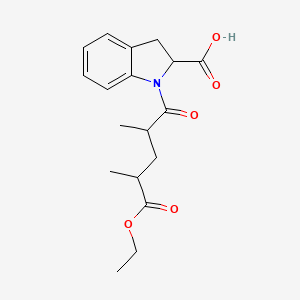
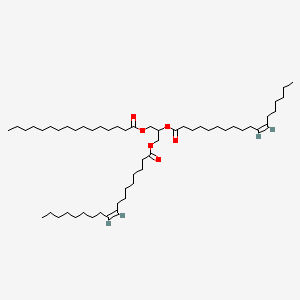
![2-[[4-[2-[[5-[8-[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydropyrimido[4,5-b]quinolin-10-yl]-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl]oxypropanoylamino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B12302422.png)

![1-[(E)-(3-methoxyphenyl)methylideneamino]oxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12302431.png)
